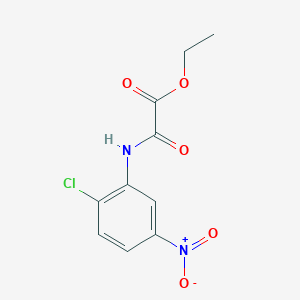
Ethyl 2-(2-chloro-5-nitroanilino)-2-oxoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-chloro-5-nitroanilino)-2-oxoacetate is a chemical compound with the following structure:
Structure: CH3COOCH2C(NO2)C6H3Cl(NO2)
It belongs to the class of nitro compounds and contains both an amine and an ester functional group. The compound is synthesized through specific reactions, which we’ll explore next.
Preparation Methods
a. Diazotization and Coupling
The synthesis of Ethyl 2-(2-chloro-5-nitroanilino)-2-oxoacetate involves diazotization followed by coupling reactions. Here are the steps:
-
Diazotization
- 2-Chloro-5-nitroaniline reacts with concentrated hydrochloric acid (HCl) and sodium nitrite (NaNO₂) to form the diazonium salt.
- The reaction occurs at low temperature (0°C).
-
Coupling Reaction
- The diazonium salt is then carefully added to a mixture of cupric chloride dihydrate (CuCl₂·2H₂O) in acetic acid (CH₃COOH), pre-saturated with sulfur dioxide (SO₂).
- The resulting product is isolated and purified.
b. Industrial Production
Industrial-scale production methods may vary, but they typically follow similar principles.
Chemical Reactions Analysis
Ethyl 2-(2-chloro-5-nitroanilino)-2-oxoacetate undergoes various reactions:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Reduction Reactions: The nitro group (-NO₂) can be reduced to an amino group (-NH₂).
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents include reducing agents (such as SnCl₂), nucleophiles (such as amines), and acids (such as HCl).
Scientific Research Applications
This compound finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Medicinal Chemistry: Potential use in drug development due to its structural features.
Material Science: For creating functional materials.
Mechanism of Action
The exact mechanism of action is context-dependent. its functional groups may interact with biological targets, affecting cellular processes.
Comparison with Similar Compounds
Ethyl 2-(2-chloro-5-nitroanilino)-2-oxoacetate is unique due to its combination of an amine, ester, and nitro group. Similar compounds include other nitroanilines and esters.
Properties
Molecular Formula |
C10H9ClN2O5 |
|---|---|
Molecular Weight |
272.64 g/mol |
IUPAC Name |
ethyl 2-(2-chloro-5-nitroanilino)-2-oxoacetate |
InChI |
InChI=1S/C10H9ClN2O5/c1-2-18-10(15)9(14)12-8-5-6(13(16)17)3-4-7(8)11/h3-5H,2H2,1H3,(H,12,14) |
InChI Key |
JNQXSTLLSVDCHY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dihydro-1,4-benzodioxin-2-yl[4-(3,4,5-trimethoxybenzoyl)piperazino]methanone](/img/structure/B11021164.png)
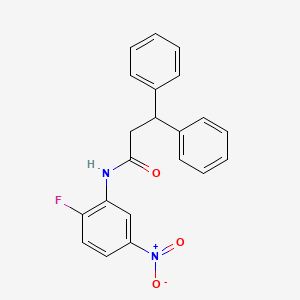
![N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}-L-phenylalanine](/img/structure/B11021183.png)
![7-(furan-2-yl)-2-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11021189.png)
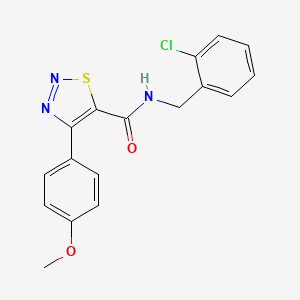
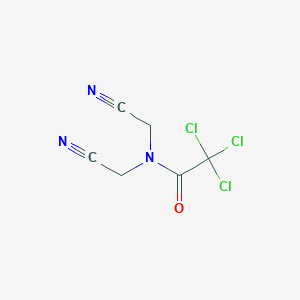
![7,8-dimethoxy-3-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B11021207.png)
![2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethyl]acetamide](/img/structure/B11021213.png)
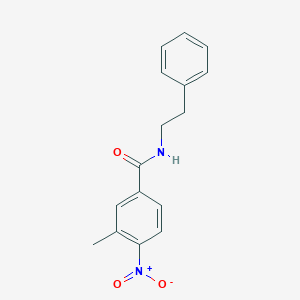
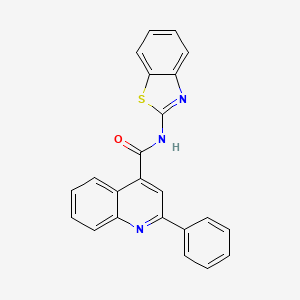
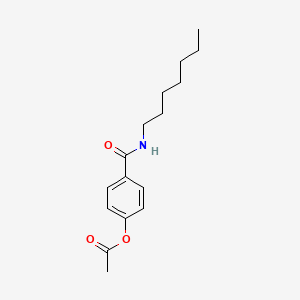
![1-[4-(diethylsulfamoyl)phenyl]-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B11021233.png)
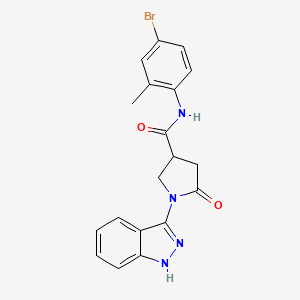
![N-(1H-benzimidazol-2-ylmethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11021241.png)
